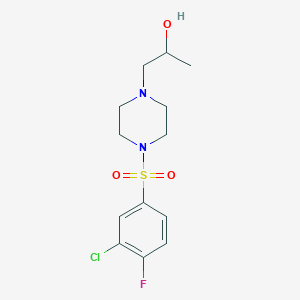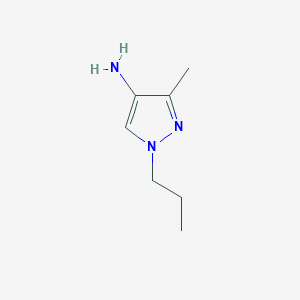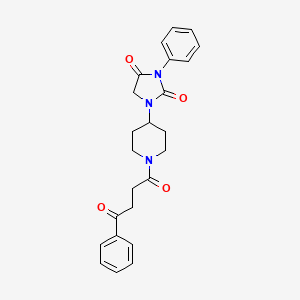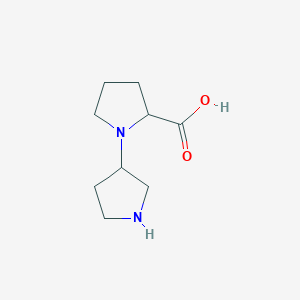![molecular formula C17H18O3 B2604390 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid CAS No. 938154-61-1](/img/structure/B2604390.png)
2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid” is an organic compound with the CAS Number: 938154-61-1 . It has a molecular weight of 270.33 . The IUPAC name for this compound is (3-isopropylphenoxy)(phenyl)acetic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid” is 1S/C17H18O3/c1-12(2)14-9-6-10-15(11-14)20-16(17(18)19)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid” is an oil that is stored at room temperature . It has a molecular weight of 270.33 .Applications De Recherche Scientifique
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which are structurally related to 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid, have been extensively investigated for their anticancer properties. These compounds, including various cinnamoyl acids, esters, amides, and hydrazides, have shown potential as traditional and synthetic antitumor agents. Despite their rich medicinal history, these derivatives have been underutilized in cancer treatment. Recent attention has been directed towards their synthesis and biological evaluation, revealing significant antitumor efficacy and highlighting the need for further exploration in this area (De, Baltas, & Bedos-Belval, 2011).
Environmental Behavior of Phenoxy Acids
Research on the environmental behavior of phenoxy acids, including their sorption to soil and organic matter, provides insight into the fate of related compounds like 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid. These studies indicate that organic matter and iron oxides are significant sorbents for phenoxy herbicides, with implications for their environmental mobility and degradation. Understanding the interactions of these compounds with environmental matrices is crucial for assessing their environmental impact and for developing remediation strategies (Werner, Garratt, & Pigott, 2012).
Role in Lactic Acid Production and Derivatives
Lactic acid, a key hydroxycarboxylic acid produced by the fermentation of biomass, has numerous applications beyond its role in the synthesis of biodegradable polymers. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester, which can be produced via chemical and biotechnological routes. This highlights the versatility of hydroxycarboxylic acids like 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid in green chemistry and their potential for generating valuable derivatives for various industrial applications (Gao, Ma, & Xu, 2011).
Advanced Oxidation Processes for Water Treatment
The application of advanced oxidation processes (AOPs) for the degradation of organic contaminants in water, including compounds related to 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid, has been extensively reviewed. AOPs are effective in breaking down various organic compounds, leading to the generation of different by-products. Understanding the mechanisms, kinetics, and outcomes of AOPs applied to specific contaminants is crucial for improving water treatment technologies and for ensuring the removal of harmful substances from water sources (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-phenyl-2-(3-propan-2-ylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-9-6-10-15(11-14)20-16(17(18)19)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNOALUUJJXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Thiophen-2-ylmethyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2604314.png)
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2604317.png)


![N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide](/img/structure/B2604322.png)




![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)
